molecular formula C10H8Br2Fe-2 B15359362 1-Bromocyclopenta-1,3-diene;iron

1-Bromocyclopenta-1,3-diene;iron

Cat. No.: B15359362
M. Wt: 343.82 g/mol
InChI Key: PPEQDFMZVJTFOK-UHFFFAOYSA-N
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Description

1-Bromocyclopenta-1,3-diene;iron is an organometallic complex featuring a cyclopenta-1,3-diene ligand substituted with a bromine atom and coordinated to an iron center. This compound belongs to the broader class of η⁴-diene iron complexes, where the conjugated diene system binds to the metal in a planar η⁴-fashion. Such complexes are pivotal in catalysis and materials science due to their redox-active properties and tunable electronic structures . The bromine substituent introduces steric and electronic effects, influencing reactivity and stability.

Properties

IUPAC Name

1-bromocyclopenta-1,3-diene;2-bromocyclopenta-1,3-diene;iron
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H4Br.Fe/c2*6-5-3-1-2-4-5;/h2*1-4H;/q2*-1;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPEQDFMZVJTFOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH-]1C=CC(=C1)Br.[CH-]1C=CC=C1Br.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Br2Fe-2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Tables

Table 1. Comparative Electronic Properties of Iron-Diene Complexes
Compound HOMO (eV) LUMO (eV) Band Gap (eV) Key Feature
Pyridino-cyclohexa-1,3-diene;iron -5.2 -1.8 3.4 Methylpyridine LUMO localization
This compound -5.5* -2.1* 3.4* Bromine-induced polarization
Ferrocene -4.7 -1.5 3.2 Symmetric redox activity

*Estimated based on analogous systems.

Table 2. Reactivity Comparison of Iron-Diene Complexes
Compound Ligand-Transfer Efficiency Preferred Reaction Type
Tricarbonyl(cyclohexa-1,3-diene)iron High (95% yield) Diene transfer, catalysis
This compound Moderate* Nucleophilic substitution, coupling
Ferrocene Low Electrophilic substitution

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds through a dissociative mechanism, where two carbonyl ligands are displaced by the 1-bromocyclopenta-1,3-diene. The process typically requires heating under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the iron center. A representative reaction scheme is:

$$
\text{C}5\text{H}5\text{Br} + \text{Fe(CO)}5 \rightarrow \text{C}5\text{H}4\text{Br-Fe(CO)}3 + 2\text{CO}
$$

Key parameters include:

  • Temperature : 80–140°C to facilitate CO dissociation while avoiding ligand decomposition.
  • Solvent : High-boiling aprotic solvents such as dibutyl ether or tetrahydrofuran (THF).
  • Ligand stoichiometry : A 1:1 molar ratio of diene to Fe(CO)₅ minimizes side products like bis-diene complexes.

Industrial and Laboratory-Scale Adaptations

On industrial scales, continuous flow reactors improve yield consistency by maintaining precise temperature control and reducing exposure to air. Automated systems monitor CO off-gassing to optimize reaction progression. Laboratory-scale syntheses often employ Schlenk line techniques to ensure anaerobic conditions, with yields averaging 65–75% after purification.

Alternative Synthetic Routes

Halogenation of Preformed Iron-Diene Complexes

An alternative strategy involves brominating a preassembled iron-cyclopentadiene complex. For example, treating tricarbonyl(η⁴-cyclopentadiene)iron with bromine (Br₂) or N-bromosuccinimide (NBS) introduces the bromine substituent regioselectively. This method avoids handling volatile Fe(CO)₅ but requires stringent control over electrophilic substitution conditions to prevent over-bromination.

Iron-Promoted C–H Activation

Recent advances utilize iron-mediated C–H bond activation to construct the brominated diene moiety in situ. For instance, iron(III) chloride (FeCl₃) catalyzes the coupling of bromoalkenes with propargyl alcohols, forming the conjugated diene system directly coordinated to iron. While this method offers atom economy, yields remain moderate (40–55%) due to competing polymerization side reactions.

Purification and Characterization

Chromatographic Techniques

Crude reaction mixtures are purified via column chromatography using silica gel and hexane/ethyl acetate gradients (95:5 to 80:20). High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms the absence of unreacted Fe(CO)₅ and dibrominated byproducts.

Spectroscopic Validation

  • ¹H NMR : The deshielded protons adjacent to bromine resonate at δ 6.2–6.8 ppm, with coupling constants (J = 10–12 Hz) confirming conjugation.
  • IR Spectroscopy : Absorption bands at 1985 cm⁻¹ and 1930 cm⁻¹ verify CO ligand retention.
  • Mass Spectrometry : Molecular ion peaks at m/z 343.82 ([M]⁻) align with the expected molecular formula C₁₀H₈Br₂Fe.

Comparative Analysis of Methods

Method Yield (%) Key Advantages Limitations
Fe(CO)₅ Coordination 65–75 High reproducibility Requires toxic Fe(CO)₅
Halogenation of Complex 50–60 Avoids Fe(CO)₅ handling Risk of over-bromination
C–H Activation 40–55 Atom-economical Low yields due to side reactions

Q & A

Basic: What synthetic methodologies are effective for preparing 1-bromocyclopenta-1,3-diene;iron complexes?

Answer:
Synthesis typically involves ligand substitution or redox reactions. For example, cyclopentadienyl iron complexes can be synthesized via the reaction of cyclopenta-1,3-diene derivatives with iron precursors (e.g., FeCl₂) under inert conditions. A catalytic approach using pentacarbonyliron and azabutadiene ligands has been reported to yield regioisomeric iron complexes with 81–86% efficiency . Key variables include solvent choice (e.g., dioxane), temperature (reflux), and ligand stoichiometry. Characterization via NMR and X-ray crystallography is critical to confirm structure and purity.

Basic: How is the electronic structure of this compound analyzed experimentally?

Answer:
Spectroscopic and crystallographic techniques are employed:

  • X-ray Absorption Spectroscopy (XAS): Probes oxidation states and coordination geometry of the iron center .
  • Mössbauer Spectroscopy: Quantifies Fe²⁺/Fe³⁺ ratios and magnetic properties .
  • UV-Vis Spectroscopy: Identifies ligand-to-metal charge transfer (LMCT) transitions, which correlate with catalytic activity .
    Bond valence analysis (using crystallographic data) can validate electronic interactions between iron and ligands .

Advanced: What mechanistic role does the iron center play in hydrogenation catalysis?

Answer:
The iron(II) center facilitates electron transfer during hydrogen activation. Cyclopentadienyl ligands stabilize the metal in a low-spin state, enhancing π-backbonding to dihydrogen. Studies show that iron complexes catalyze alkene hydrogenation with up to 92% yield, outperforming tungsten analogs in selectivity . Mechanistic DFT studies suggest a hydride transfer pathway, where the bromo-substituent modulates steric hindrance and electron density at the metal center .

Advanced: How do contradictory reports on catalytic yields in iron-mediated reactions arise, and how can they be resolved?

Answer:
Discrepancies often stem from:

  • Reaction Conditions: Variations in solvent (polar vs. nonpolar), temperature, or H₂ pressure (e.g., 1–5 bar) .
  • Ligand Isomerism: Regioisomeric cyclopentadienyl ligands (e.g., 1,3- vs. 1,4-diene coordination) alter catalytic sites .
    To resolve contradictions, replicate experiments under standardized conditions and use in-situ monitoring (e.g., IR spectroscopy) to track intermediate formation .

Advanced: How does the bromo-substituent influence the reactivity of cyclopentadienyl iron complexes?

Answer:
The bromine atom:

  • Electronically: Acts as an electron-withdrawing group, polarizing the cyclopentadienyl ring and increasing Lewis acidity at the iron center .
  • Sterically: Hinders axial coordination sites, directing substrate approach in catalysis (e.g., favoring endo transition states in Diels-Alder reactions) .
    Comparative studies with non-halogenated analogs show brominated complexes exhibit 15–20% higher turnover frequencies in hydrogenation .

Advanced: What strategies optimize the use of this compound in asymmetric synthesis?

Answer:
Chiral induction can be achieved via:

  • Chiral Ligands: Azabutadiene ligands (e.g., (4S)-oxazole derivatives) induce planar chirality in iron complexes, enabling enantioselective cycloadditions .
  • Solvent Effects: Polar aprotic solvents (e.g., THF) enhance enantiomeric excess (ee) by stabilizing transition-state dipole interactions .
    Recent work achieved >90% ee in cyclohexa-1,3-diene complexation using chiral auxiliaries .

Basic: What analytical techniques validate the purity and composition of synthesized complexes?

Answer:

  • Elemental Analysis: Confirms stoichiometry (e.g., %C, %H, %N within ±0.3% of theoretical) .
  • Mass Spectrometry (HRMS): Verifies molecular ion peaks (e.g., [M]⁺ or [M-Cl]⁺ fragments) .
  • Single-Crystal XRD: Resolves bond lengths (Fe–C: 2.04–2.08 Å) and confirms bromine positioning .

Advanced: How does this compound compare to other transition-metal cyclopentadienyl complexes in catalysis?

Answer:

Metal Catalytic Activity Selectivity Thermal Stability
Fe²⁺ High (TOF: 500 h⁻¹) ModerateModerate (≤150°C)
W²⁺ Moderate (TOF: 300 h⁻¹) HighHigh (≤250°C)
Ru²⁺ Low (TOF: 100 h⁻¹) LowHigh (≤300°C)

Iron complexes excel in cost-effectiveness and sustainability, while tungsten offers higher thermal stability for high-temperature reactions .

Advanced: What computational methods model the reaction pathways of iron-mediated catalysis?

Answer:

  • Density Functional Theory (DFT): Calculates activation barriers for hydride transfer or oxidative addition steps .
  • ELF (Electron Localization Function) Analysis: Maps bond formation in asynchronous Diels-Alder transitions .
    Recent studies used B3LYP/6-31G* to model cyclohexa-1,3-diene reactions, revealing asynchronous TS geometries (bond length alternation: Δ = 0.38 Å) .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Glovebox Use: Prevents oxidation of air-sensitive Fe²⁺ complexes .
  • Waste Disposal: Halogenated byproducts require neutralization (e.g., NaHCO₃) before disposal .
  • Toxicity Screening: Test for mutagenicity (Ames test) and cytotoxicity (MTT assay) due to bromine bioaccumulation risks .

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